5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde 5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 874591-15-8
VCID: VC7253297
InChI: InChI=1S/C9H8N2O2S/c1-11-5-4-10-9(11)14-8-3-2-7(6-12)13-8/h2-6H,1H3
SMILES: CN1C=CN=C1SC2=CC=C(O2)C=O
Molecular Formula: C9H8N2O2S
Molecular Weight: 208.24

5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde

CAS No.: 874591-15-8

Cat. No.: VC7253297

Molecular Formula: C9H8N2O2S

Molecular Weight: 208.24

* For research use only. Not for human or veterinary use.

5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde - 874591-15-8

Specification

CAS No. 874591-15-8
Molecular Formula C9H8N2O2S
Molecular Weight 208.24
IUPAC Name 5-(1-methylimidazol-2-yl)sulfanylfuran-2-carbaldehyde
Standard InChI InChI=1S/C9H8N2O2S/c1-11-5-4-10-9(11)14-8-3-2-7(6-12)13-8/h2-6H,1H3
Standard InChI Key OFIUGKSOUKRVMB-UHFFFAOYSA-N
SMILES CN1C=CN=C1SC2=CC=C(O2)C=O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises a furan-2-carbaldehyde core substituted at the 5-position with a sulfanyl-linked 1-methyl-1H-imidazol-2-yl group. Key features include:

  • Furan ring: A five-membered oxygen-containing heterocycle with an aldehyde group at position 2.

  • Imidazole moiety: A nitrogen-rich aromatic ring with a methyl group at position 1, conferring electronic and steric modulation.

  • Sulfanyl bridge: A thioether (-S-) linkage enabling conformational flexibility and redox activity.

The IUPAC name 5-(1-methylimidazol-2-yl)sulfanylfuran-2-carbaldehyde reflects this connectivity. The molecular formula C₉H₈N₂O₂S corresponds to a molecular weight of 208.24 g/mol.

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
CAS No.874591-15-8
Molecular FormulaC₉H₈N₂O₂S
Molecular Weight208.24 g/mol
SMILESCN1C=CN=C1SC2=CC=C(O2)C=O
InChIKeyOFIUGKSOUKRVMB-UHFFFAOYSA-N

Synthetic Methodologies

Conventional Synthetic Routes

While explicit protocols for this compound are scarce, analogous imidazole-furan hybrids are synthesized via:

  • Paal-Knorr Pyrrole Synthesis: Condensation of 1,4-diketones with amines under acidic conditions .

  • Aldehyde-Amine Condensation: Reaction of imidazole carbaldehydes with benzofuranones in acetic acid with catalytic sulfuric acid .

For 5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde, a plausible route involves:

  • Step 1: Thiolation of 1-methyl-1H-imidazole-2-thiol with 5-bromofuran-2-carbaldehyde under basic conditions.

  • Step 2: Purification via column chromatography to isolate the thioether product.

Yields for related compounds range from 42% to 83%, depending on substituents and reaction optimization .

Table 2: Representative Reaction Conditions for Analogous Compounds

ReagentsConditionsYieldSource
Imidazole carbaldehyde + BenzofuranoneAcOH, H₂SO₄, 100°C, 6 h42–62%
1-Methylimidazole-2-thiol + Halogenated FuranK₂CO₃, DMF, 80°C, 12 h55–75%

Analytical Characterization

Spectroscopic Techniques

  • NMR: 1H^1H NMR would show characteristic signals for the imidazole protons (δ 7.2–7.8 ppm), furan ring (δ 6.3–7.1 ppm), and aldehyde proton (δ 9.8–10.2 ppm).

  • IR: Stretching vibrations for C=O (∼1700 cm⁻¹), C=N (∼1600 cm⁻¹), and C-S (∼650 cm⁻¹).

  • Mass Spectrometry: ESI-MS expected to show [M+H]⁺ peak at m/z 209.04.

Table 3: Predicted Spectral Data

TechniqueKey Signals
1H^1H NMRδ 9.95 (s, 1H, CHO), 7.45 (s, 1H, Imid-H), 6.85 (d, 1H, Fur-H)
IR1695 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N)

Challenges and Future Directions

Synthetic Limitations

  • Low Solubility: The nonpolar imidazole-furan system may limit aqueous solubility, necessitating prodrug strategies .

  • Aldehyde Reactivity: Susceptibility to oxidation or nucleophilic attack requires stabilized formulations.

Research Priorities

  • Pharmacokinetic Profiling: Assess bioavailability, metabolic stability, and toxicity.

  • Derivatization: Explore Schiff base formation or reduction to hydroxymethyl analogs.

  • Target Identification: Screen against kinase, protease, or epigenetic targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator